molecular formula C14H21NO2 B8776714 Ethyl N-(2,6-diethylphenyl)glycinate CAS No. 38727-56-9

Ethyl N-(2,6-diethylphenyl)glycinate

Cat. No.: B8776714
CAS No.: 38727-56-9
M. Wt: 235.32 g/mol
InChI Key: UHJMECPUUCQFRL-UHFFFAOYSA-N
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Description

Ethyl N-(2,6-diethylphenyl)glycinate: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.327. It is also known by other names such as this compound and N-(2,6-Diethylphenyl)glycine, ethyl ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(2,6-diethylphenyl)glycinate typically involves the reaction of 2,6-diethylaniline with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent at elevated temperatures . The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl N-(2,6-diethylphenyl)glycinate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Ethyl N-(2,6-diethylphenyl)glycinate is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying ester hydrolysis and amide bond formation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl N-(2,6-diethylphenyl)glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with biological targets. The molecular pathways involved include ester hydrolysis and subsequent binding to target proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: Ethyl N-(2,6-diethylphenyl)glycinate is unique due to its specific diethylphenyl substitution, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it suitable for specific applications in research and industry.

Properties

CAS No.

38727-56-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-(2,6-diethylanilino)acetate

InChI

InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-9,15H,4-6,10H2,1-3H3

InChI Key

UHJMECPUUCQFRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NCC(=O)OCC

Origin of Product

United States

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